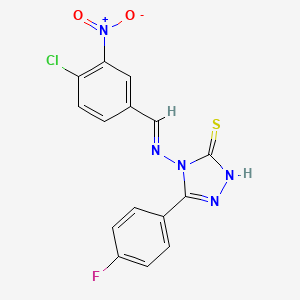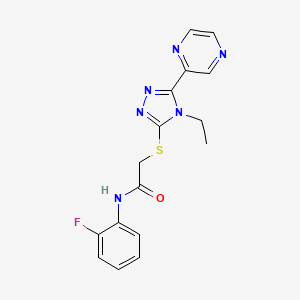
3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of isobutylphenyl and tolyl groups further enhances its chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazol-5-carbonsäure umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Bildung des Pyrazolrings durch Reaktion von Hydrazin mit einem β-Diketon. Diese Reaktion wird typischerweise unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt.
Einführung der Isobutylphenylgruppe: Der nächste Schritt beinhaltet die Einführung der Isobutylphenylgruppe durch eine Friedel-Crafts-Acylierungsreaktion. Diese Reaktion wird mit Isobutylbenzol und einem Acylierungsmittel wie Acetylchlorid in Gegenwart eines Lewis-Säurekatalysators wie Aluminiumchlorid durchgeführt.
Einführung der Tolylgruppe:
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazol-5-carbonsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen hilft bei der effizienten Skalierung des Produktionsprozesses.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazol-5-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Alkohole oder Amine zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, insbesondere elektrophiler aromatischer Substitution, bei der Substituenten an den aromatischen Ringen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.
Hauptprodukte
Oxidation: Carbonsäuren, Ketone.
Reduktion: Alkohole, Amine.
Substitution: Halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazol-5-carbonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet. Es wird auch verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich entzündungshemmender und schmerzstillender Eigenschaften.
Medizin: Als potenzieller pharmazeutischer Zwischenstoff bei der Synthese von Medikamenten untersucht.
Industrie: Bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazol-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Es ist bekannt, dass die Verbindung bestimmte Enzyme hemmt, was zu einer Verringerung der Produktion von proinflammatorischen Mediatoren führt. Diese Hemmung wird durch die Bindung der Verbindung an die aktive Stelle des Enzyms erreicht, wodurch seine normale Funktion verhindert wird.
Wirkmechanismus
The mechanism of action of 3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ibuprofen: 2-(4-Isobutylphenyl)propionsäure.
Ketoprofen: 2-(3-Benzoylphenyl)propionsäure.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propansäure.
Einzigartigkeit
3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazol-5-carbonsäure ist einzigartig aufgrund des Vorhandenseins sowohl von Isobutylphenyl- als auch von Tolylgruppen, die an den Pyrazolring gebunden sind. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
618102-90-2 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)12-16-6-8-17(9-7-16)19-13-20(21(24)25)23(22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
HQACGJOFVYYNFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(2-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029961.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029965.png)
![(5Z)-5-[[2-(ethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12029966.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12029968.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12029977.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029985.png)

![[1-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12029998.png)
![4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12030000.png)
![N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12030012.png)


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12030032.png)
